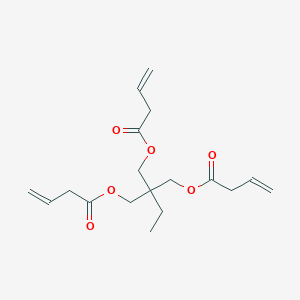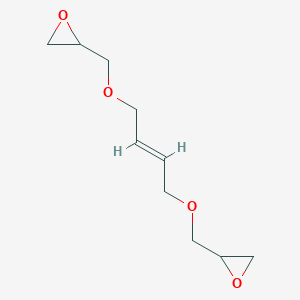
ÁCIDO DNP-GAMMA-AMINO-n-BUTÍRICO
Descripción general
Descripción
DNP-gamma-AMINO-n-BUTYRIC ACID is an organic compound with the molecular formula C10H11N3O6. It is a derivative of aniline and contains two nitro groups attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Aplicaciones Científicas De Investigación
DNP-gamma-AMINO-n-BUTYRIC ACID has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
DNP-gamma-AMINO-n-BUTYRIC ACID, also known as 4-(2,4-Dinitroanilino)butanoic acid or 4-((2,4-dinitrophenyl)amino)butanoic acid, is a complex compoundIt’s worth noting that gamma-aminobutyric acid (gaba), a component of this compound, is the most common inhibitory neurotransmitter in the central nervous system . It interacts with several receptors, including the Gamma-aminobutyric acid type B receptor subunit 1 and 2, and the Glycine amidinotransferase, mitochondrial .
Mode of Action
Gaba, a part of this compound, plays a crucial role in inhibiting neuronal excitability in the nervous system . On the other hand, 2,4-Dinitrophenol, another component of this compound, is known to uncouple oxidative phosphorylation in biochemical studies .
Biochemical Pathways
Gaba is involved in several pathways, including homocarnosinosis, glutamate metabolism, hyperinsulinism-hyperammonemia syndrome, 2-hydroxyglutric aciduria (d and l form), 4-hydroxybutyric aciduria/succinic semialdehyde dehydrogenase deficiency, and succinic semialdehyde dehydrogenase deficiency .
Result of Action
Gaba’s action in the nervous system can lead to decreased neuronal excitability .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can participate in various biochemical reactions
Cellular Effects
It is hypothesized that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-((2,4-dinitrophenyl)amino)butanoic acid at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently unavailable .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DNP-gamma-AMINO-n-BUTYRIC ACID typically involves the nitration of aniline derivatives. One common method is the reaction of 2,4-dinitrochlorobenzene with ammonia to produce 2,4-dinitroaniline, which is then further reacted with butanoic acid . The nitration reactions are highly exothermic and require careful control of reaction conditions to avoid decomposition and explosion .
Industrial Production Methods
In industrial settings, the production of dinitroaniline derivatives often employs continuous-flow microreactor systems. This method allows for safer and more efficient nitration processes compared to traditional batch reactors. The continuous-flow system reduces the need for large quantities of solvents and minimizes the risk of hazardous reactions .
Análisis De Reacciones Químicas
Types of Reactions
DNP-gamma-AMINO-n-BUTYRIC ACID undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of 4-(2,4-diaminoanilino)butanoic acid.
Substitution: Formation of various substituted aniline derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitroaniline: A closely related compound with similar chemical properties and applications.
2,4,6-Trinitroaniline: Another nitroaniline derivative with additional nitro groups, used in explosives and as a reagent.
4-Nitroaniline: A simpler derivative with a single nitro group, used in the synthesis of dyes and pigments.
Uniqueness
DNP-gamma-AMINO-n-BUTYRIC ACID is unique due to its specific structure, which combines the properties of both aniline and butanoic acid derivatives. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Propiedades
IUPAC Name |
4-(2,4-dinitroanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O6/c14-10(15)2-1-5-11-8-4-3-7(12(16)17)6-9(8)13(18)19/h3-4,6,11H,1-2,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQBXLQRVMDXRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146637 | |
| Record name | N-(2,4-Dinitrophenyl)-4-aminobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10466-75-8 | |
| Record name | DNP-γ-aminobutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10466-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,4-Dinitrophenyl)-4-aminobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010466758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10466-75-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89612 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2,4-Dinitrophenyl)-4-aminobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















